molecular formula C21H26N2O4 B10976436 N,N'-propane-1,2-diylbis(2-ethoxybenzamide)

N,N'-propane-1,2-diylbis(2-ethoxybenzamide)

Cat. No.: B10976436
M. Wt: 370.4 g/mol
InChI Key: RFWALQZTLNULPS-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(2-ethoxybenzamide): is an organic compound that belongs to the class of bis-amides This compound is characterized by the presence of two ethoxybenzamide groups connected by a propane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-propane-1,2-diylbis(2-ethoxybenzamide) typically involves the reaction of 2-ethoxybenzoic acid with propane-1,2-diamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N,N’-propane-1,2-diylbis(2-ethoxybenzamide) can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-propane-1,2-diylbis(2-ethoxybenzamide) can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: N,N’-propane-1,2-diylbis(2-ethoxybenzamide) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a ligand in the design of enzyme inhibitors or receptor modulators. It may also be used in the development of new diagnostic tools or therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its bis-amide structure allows for the formation of stable complexes with biological targets.

Industry: In the industrial sector, N,N’-propane-1,2-diylbis(2-ethoxybenzamide) can be used in the production of polymers, coatings, and other materials with enhanced properties. It may also be used as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(2-ethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    N,N’-ethane-1,2-diylbis(2-ethoxybenzamide): Similar structure but with an ethane linker instead of propane.

    N,N’-butane-1,2-diylbis(2-ethoxybenzamide): Similar structure but with a butane linker instead of propane.

    N,N’-propane-1,2-diylbis(2-methoxybenzamide): Similar structure but with methoxy groups instead of ethoxy.

Uniqueness: N,N’-propane-1,2-diylbis(2-ethoxybenzamide) is unique due to its specific linker and functional groups, which confer distinct chemical and physical properties. The propane-1,2-diyl linker provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with molecular targets. The ethoxy groups also contribute to the compound’s solubility and stability.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-ethoxy-N-[2-[(2-ethoxybenzoyl)amino]propyl]benzamide

InChI

InChI=1S/C21H26N2O4/c1-4-26-18-12-8-6-10-16(18)20(24)22-14-15(3)23-21(25)17-11-7-9-13-19(17)27-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

RFWALQZTLNULPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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